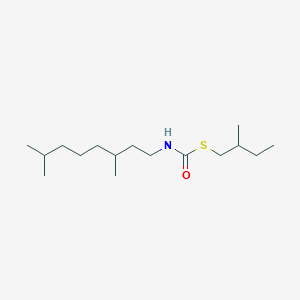
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate: is a chemical compound with the molecular formula C16H33NOS and a molecular weight of 287.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate typically involves the reaction of carbamothioic acid with (3,7-dimethyloctyl)-, S-(2-methylbutyl) ester . The reaction conditions may vary, but common methods include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation , crystallization , and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as or .
Reduction: Reduction reactions may involve the use of reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: In chemistry, S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science research .
Biology: In biological research, this compound is studied for its potential biological activity and interaction with biomolecules . It may be used in the development of biochemical assays and drug discovery .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . It may be explored as a candidate for drug development and pharmaceutical formulations .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials . It may also be utilized in agrochemicals and cosmetic formulations .
Mechanism of Action
The mechanism of action of S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
S-(2-Methylbutyl) (3,7-dimethyloctyl)carbamothioate: is similar to other carbamothioates and thioesters in terms of its chemical structure and reactivity.
Carbamothioic acid derivatives: and thioester compounds share similar properties and applications.
Uniqueness: What sets this compound apart is its specific molecular structure , which imparts unique chemical properties and biological activity . This makes it a valuable compound for targeted research and specialized applications .
Properties
CAS No. |
63194-06-9 |
|---|---|
Molecular Formula |
C16H33NOS |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
S-(2-methylbutyl) N-(3,7-dimethyloctyl)carbamothioate |
InChI |
InChI=1S/C16H33NOS/c1-6-14(4)12-19-16(18)17-11-10-15(5)9-7-8-13(2)3/h13-15H,6-12H2,1-5H3,(H,17,18) |
InChI Key |
JLXXTCTVMLVVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CSC(=O)NCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















